2-methoxydibenzo[b,e]oxepin-11(6H)-one
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Overview
Description
2-Methoxydibenzo[b,e]oxepin-11(6H)-one is a chemical compound belonging to the dibenzoxepin family. This compound is characterized by its unique structure, which includes a dibenzoxepin core with a methoxy group at the 2-position and a ketone group at the 11-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxydibenzo[b,e]oxepin-11(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxybenzoyl chloride with o-aminophenol, followed by cyclization to form the dibenzoxepin core. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxydibenzo[b,e]oxepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxydibenzo[b,e]oxepin-11(6H)-one involves its interaction with specific molecular targets. For instance, as a glucocorticoid receptor modulator, it binds to the glucocorticoid receptor, influencing gene expression and modulating inflammatory responses. The compound’s unique structure allows it to adopt a novel binding conformation, distinct from classic glucocorticoid ligands, providing a basis for its selectivity and activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin: The parent compound without the methoxy and ketone groups.
Doxepin: A tricyclic antidepressant with a similar dibenzoxepin core but different substituents.
Amitriptyline: Another tricyclic antidepressant with a similar core structure but different functional groups.
Uniqueness
2-Methoxydibenzo[b,e]oxepin-11(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6H-benzo[c][1]benzoxepin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-11-6-7-14-13(8-11)15(16)12-5-3-2-4-10(12)9-18-14/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFOTXQFXHOBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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